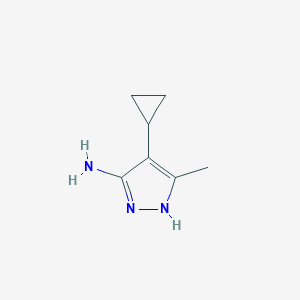
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid
Vue d'ensemble
Description
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid is a complex organic compound that features a pyridine ring, a piperidine ring, and a benzoylhydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the benzoylhydrazino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets. The benzoylhydrazino group can form hydrogen bonds with biological molecules, while the pyridine and piperidine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridin-4-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylic acid
- Pyridin-3-yl 4-[(2-acetylhydrazino)carbonyl]piperidine-1-carboxylic acid
- Pyridin-3-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-2-carboxylic acid
Uniqueness
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interaction with biological targets
Propriétés
Formule moléculaire |
C19H20N4O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H20N4O4/c24-17(13-5-2-1-3-6-13)21-22-18(25)14-8-10-23(19(26)27)16(11-14)15-7-4-9-20-12-15/h1-7,9,12,14,16H,8,10-11H2,(H,21,24)(H,22,25)(H,26,27) |
Clé InChI |
YWWHLCIWUKOUER-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CC1C(=O)NNC(=O)C2=CC=CC=C2)C3=CN=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8287843.png)










